molecular formula C13H21NO4 B586385 alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol CAS No. 182676-90-0

alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

Cat. No. B586385
CAS RN: 182676-90-0
M. Wt: 255.314
InChI Key: CXAKAZXGEIIFTO-UHFFFAOYSA-N
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Description

This compound is also known as Albuterol Related Compound A . It is a derivative of albuterol, which is a potent long-lasting beta-adrenoceptor stimulant that is orally effective and shows highly selective action on bronchial smooth muscle .


Synthesis Analysis

The synthesis of this compound involves reacting a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent and in an inert atmosphere to form 5-[[(1,1-dimethylethyl)amino]acetyl]-2-hydroxybenzaldehyde. The carbonyl functions are then reduced to the corresponding hydroxy groups to form the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The process involves the reaction of a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine, followed by reduction of the intermediate ketone compound .

Scientific Research Applications

Respiratory Medicine

5-Hydroxy Albuterol: is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bronchodilator, helping to relax muscles in the airways and increase airflow to the lungs . Research in this field focuses on improving the efficacy and reducing the side effects of bronchodilators.

Pharmacokinetics

Studies on the pharmacokinetics of 5-Hydroxy Albuterol involve understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This research is crucial for determining the appropriate dosage forms and frequencies for patient safety and therapeutic effectiveness .

Drug Synthesis and Manufacturing

Recent research has been directed towards improving the synthesis and manufacturing process of albuterol, which includes its hydroxy derivatives. This is in response to drug shortages and aims to enhance production efficiency and reduce costs .

Mechanism of Action

properties

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAKAZXGEIIFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

CAS RN

182676-90-0
Record name alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182676900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4,5-DIHYDROXY-1,3-BENZENEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC678Z892
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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